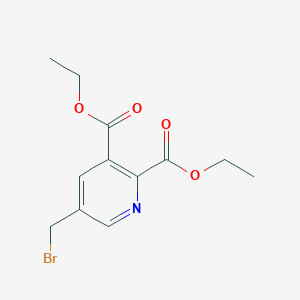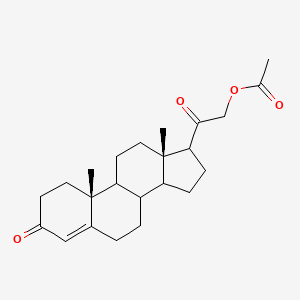
11-Deoxycorticosterone acetate;DOC acetate;Cortexone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Deoxycorticosterone acetate, also known as desoxycorticosterone acetate or cortexone acetate, is a mineralocorticoid steroid hormone produced by the adrenal gland. It is an ester of 11-deoxycorticosterone and is known for its role in regulating sodium and potassium levels in the body. This compound is used in various medical and scientific applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-deoxycorticosterone acetate typically involves the esterification of 11-deoxycorticosterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods: Industrial production of 11-deoxycorticosterone acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxycorticosterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corticosterone, a glucocorticoid with significant biological activity.
Reduction: Reduction reactions can convert 11-deoxycorticosterone acetate to its corresponding alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products Formed:
Oxidation: Corticosterone.
Reduction: Alcohol derivatives of 11-deoxycorticosterone acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Deoxycorticosterone acetate has a wide range of applications in scientific research:
Mechanism of Action
11-Deoxycorticosterone acetate exerts its effects by binding to mineralocorticoid receptors in the body. This binding leads to the formation of a steroid-receptor complex, which then translocates to the nucleus and binds to specific DNA sequences. This interaction results in the transcription of genes involved in sodium and potassium regulation, leading to increased sodium reabsorption and potassium excretion .
Comparison with Similar Compounds
Corticosterone: A glucocorticoid with similar structural features but different biological activities.
Progesterone: Shares a similar backbone structure but has distinct functions in the body.
Aldosterone: Another mineralocorticoid with a more potent effect on sodium retention.
Uniqueness: 11-Deoxycorticosterone acetate is unique due to its specific role as a precursor to aldosterone and its ability to regulate electrolyte balance without significant glucocorticoid activity .
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3/t17?,18?,19?,20?,22-,23-/m0/s1 |
InChI Key |
VPGRYOFKCNULNK-ZIZMYJMESA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)

![tert-butyl (1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbonate](/img/structure/B14784195.png)
![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)
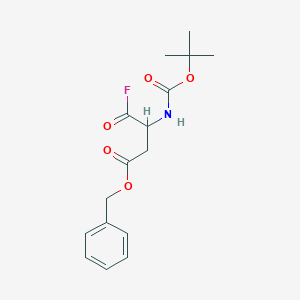
![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
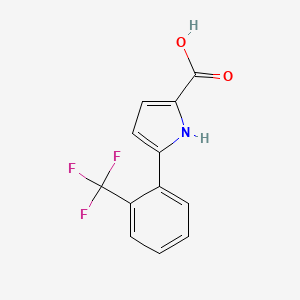
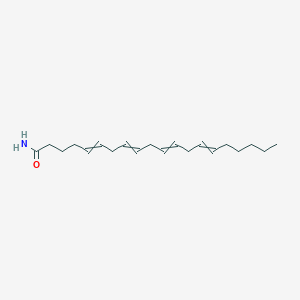
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)

